Product packaging for cis-5-Octenoic acid(Cat. No.:CAS No. 41653-97-8)

cis-5-Octenoic acid

Cat. No.: B12665591
CAS No.: 41653-97-8
M. Wt: 142.20 g/mol
InChI Key: RRGOKSYVAZDNKR-ARJAWSKDSA-N
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Description

Classification within Unsaturated Fatty Acid Biochemistry

cis-5-Octenoic acid is categorized as a medium-chain fatty acid (MCFA), which is defined by an aliphatic tail containing between 4 and 12 carbon atoms. foodb.canp-mrd.orghmdb.ca More specifically, it is an unsaturated fatty acid due to the presence of a carbon-carbon double bond. foodb.canp-mrd.orghmdb.ca The "cis" designation indicates that the hydrogen atoms adjacent to the double bond are on the same side of the fatty acid chain, resulting in a bent molecular structure. wikipedia.org This contrasts with trans fatty acids, which have a more linear configuration. wikipedia.org

Its systematic name is (5Z)-oct-5-enoic acid. contaminantdb.ca It belongs to the class of organic compounds known as olefinic fatty acids, signifying the presence of a double bond in its structure. contaminantdb.casmolecule.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Number 41653-97-8
Boiling Point 239-241 °C at 760.00 mm Hg
Specific Gravity 0.95500 to 0.97100 @ 25.00 °C
Refractive Index 1.44400 to 1.45000 @ 20.00 °C
Solubility Slightly soluble in water; soluble in alcohol

Sources: hmdb.cathegoodscentscompany.comfao.orgnih.govontosight.ai

Academic Significance and Research Trajectories of this compound

The scientific interest in this compound stems from its role in various biological processes and its potential as a biomarker. Research has explored its synthesis, metabolism, and its presence in natural sources.

Early research focused on the fundamental synthesis and characterization of this compound. One method involved the catalytic semihydrogenation of 5-octynoic acid. researchgate.net Another study detailed the synthesis of both cis- and trans-5-octenoic acids, highlighting methods to control the geometry of the double bond. acs.org

More recent research has shifted towards its metabolic significance. Studies on the metabolism of cis-5 unsaturated fatty acids have been conducted in intact rat livers, providing insights into how these types of fatty acids are processed in biological systems. sigmaaldrich.com Furthermore, metabolomics studies have identified this compound as a potential biomarker. For instance, a study on chronic subdural hematoma found that urinary levels of this compound, along with other metabolites, could help in the diagnosis of the condition. nih.gov

The compound has also been identified as a naturally occurring substance in various plants, such as Thymus longicaulis and Eucalyptus brassiana. smolecule.com It has been noted for its fatty and greasy aroma and taste. foodb.cafao.org This has led to its use as a flavoring agent. smolecule.comthegoodscentscompany.com

Future research may continue to explore the metabolic pathways involving this compound and its role in cellular signaling and membrane structure. Its potential as a biomarker for various conditions warrants further investigation, which could lead to new diagnostic tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B12665591 cis-5-Octenoic acid CAS No. 41653-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41653-97-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(Z)-oct-5-enoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h3-4H,2,5-7H2,1H3,(H,9,10)/b4-3-

InChI Key

RRGOKSYVAZDNKR-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCCCC(=O)O

boiling_point

239.00 to 241.00 °C. @ 760.00 mm Hg

density

0.955-0.971

physical_description

Solid
Colourless liquid;  Fatty, greasy aroma

solubility

slightly
Slightly soluble in water; soluble in most organic solvents
Soluble (in ethanol)

Origin of Product

United States

Chemical Synthesis Strategies for Cis 5 Octenoic Acid

Established Synthetic Pathways and Methodologies

Several synthetic routes have been successfully employed to produce cis-5-octenoic acid. These methods often involve the creation of a triple bond which is then selectively reduced to a cis-double bond, or the building of the carbon chain from smaller precursors.

Catalytic Semihydrogenation of Alkynes (e.g., 5-Octynoic Acid)

A primary and effective method for the synthesis of this compound is through the catalytic semihydrogenation of its corresponding alkyne, 5-octynoic acid. researchgate.netresearchgate.net This method relies on the use of specific catalysts that facilitate the addition of one mole of hydrogen across the triple bond, yielding the cis-alkene with high stereoselectivity. scribd.com

The general transformation is as follows:

C₂H₅C≡C(CH₂)₃COOH (5-Octynoic acid) + H₂ --(Catalyst)--> cis-C₂H₅CH=CH(CH₂)₃COOH (this compound)

A commonly used catalyst for this purpose is Lindlar's catalyst, which is a palladium catalyst poisoned with a substance like lead acetate (B1210297) or quinoline. This "poisoning" deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene to the fully saturated alkane. Another effective catalyst is W-5 Raney Nickel that has been aged. scribd.com The hydrogenation is typically carried out until a theoretical equivalent of hydrogen has been absorbed to maximize the yield of the desired cis-alkenoic acid. scribd.com

Research has shown that this method can produce this compound in good yields, often between 61% and 82%. scribd.comcore.ac.uk The success of this reaction hinges on careful monitoring of the hydrogen uptake to prevent over-reduction. scribd.com

Classical Chain Elongation Techniques (e.g., Malonic Ester Synthesis)

Chain elongation techniques provide an alternative route to construct the carbon skeleton of octenoic acids. The malonic ester synthesis is a classic example of such a method, which can be adapted for the synthesis of fatty acids. researchgate.netmasterorganicchemistry.comlibretexts.org This process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a carboxylic acid with an extended carbon chain. masterorganicchemistry.comlibretexts.org

For the synthesis of an octenoic acid, a suitable haloalkene can be used to alkylate the malonate ester. For instance, to synthesize trans-5-octenoic acid, a two-carbon elaboration of trans-3-hexenoic acid via the malonic ester synthesis has been reported. researchgate.net While this specific example leads to the trans-isomer, the general principle of malonic ester synthesis is a versatile tool for building carboxylic acid chains. masterorganicchemistry.comlibretexts.org

The steps involved in a typical malonic ester synthesis are:

Deprotonation of the malonic ester to form an enolate. masterorganicchemistry.com

Alkylation of the enolate with an appropriate alkyl halide. masterorganicchemistry.com

Hydrolysis of the ester groups to carboxylic acids. masterorganicchemistry.com

Decarboxylation upon heating to yield the final carboxylic acid. masterorganicchemistry.com

StepDescription
1. Enolate Formation Diethyl malonate is treated with a base like sodium ethoxide to form a resonance-stabilized enolate.
2. Alkylation The enolate acts as a nucleophile, attacking an alkyl halide (e.g., a haloalkene) in an SN2 reaction to form a new carbon-carbon bond.
3. Hydrolysis The resulting dialkyl malonate is hydrolyzed, typically using aqueous acid or base, to convert the ester groups into carboxylic acids.
4. Decarboxylation The β-keto acid formed upon hydrolysis readily loses carbon dioxide upon heating, yielding the desired carboxylic acid.

Novel Reduction Approaches (e.g., Sodium-Liquid Ammonia (B1221849) Semireduction)

While catalytic hydrogenation typically yields cis-alkenes, the reduction of alkynes using sodium in liquid ammonia provides a powerful method for the stereoselective synthesis of trans-alkenes. researchgate.netbyjus.com This reaction proceeds through a radical anion intermediate. byjus.com The greater thermodynamic stability of the trans-vinylic radical intermediate leads to the preferential formation of the trans-alkene. byjus.com

This method has been successfully used to prepare trans-5-octenoic acid from 5-octynoic acid. researchgate.net The process involves dissolving sodium metal in liquid ammonia, which generates solvated electrons that act as the reducing agent. byjus.commasterorganicchemistry.com The alkyne is then added to this solution, and after the reaction is complete, a proton source (like ammonium (B1175870) chloride) is used to quench the reaction. byjus.com

Stereochemical Control in this compound Synthesis

Achieving a high degree of stereochemical control is paramount in the synthesis of this compound to ensure the desired geometric isomer is the major product.

Regioselective and Stereoselective Approaches to the cis-Isomer

The synthesis of the cis-isomer is most reliably achieved through the partial hydrogenation of the corresponding alkyne, 5-octynoic acid, using a deactivated catalyst. The choice of catalyst is crucial for stereoselectivity. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) is a classic example that favors the formation of the cis-alkene. scribd.com The catalyst surface facilitates the syn-addition of hydrogen atoms to the triple bond, resulting in the cis configuration.

The synthesis of the precursor, 5-octynoic acid, itself requires regioselective reactions. One reported synthesis involves the condensation of sodium butynide with trimethylene iodochloride in liquid ammonia to form 1-chloroheptyne-4. acs.org The chloro group is then displaced by a cyanide group, and subsequent hydrolysis of the nitrile yields 5-octynoic acid. acs.org

Comparative Synthesis of cis- and trans-5-Octenoic Acids

The synthesis of both cis- and trans-5-octenoic acids allows for a direct comparison of their properties and serves as an excellent illustration of stereochemical control in organic synthesis. researchgate.netresearchgate.net

As summarized in the table below, the choice of reduction method for 5-octynoic acid directly determines the stereochemical outcome.

Starting MaterialReagents and ConditionsProductIsomer
5-Octynoic acidH₂, Lindlar's CatalystThis compoundcis
5-Octynoic acidNa, liquid NH₃trans-5-Octenoic acidtrans

Furthermore, an alternative synthesis for trans-5-octenoic acid involves a classical two-carbon chain elongation of trans-3-hexenoic acid using the malonic ester synthesis. researchgate.net This highlights how different synthetic strategies can be employed to selectively access each geometric isomer.

Biosynthesis and Metabolic Pathways of Cis 5 Octenoic Acid

Enzymatic Mechanisms for Unsaturated Fatty Acid Production in Microorganisms

The synthesis of unsaturated fatty acids, including cis-5-octenoic acid, in microorganisms is a critical process for maintaining the fluidity and function of cell membranes. nih.gov Microbes employ two primary pathways for the production of these essential lipid components: an oxygen-independent (anaerobic) pathway and an oxygen-dependent (aerobic) pathway. nih.govnih.gov

Oxygen-Independent Pathways in Bacterial Fatty Acid Synthesis (FAS II)

Many bacteria utilize the Type II fatty acid synthesis (FAS II) system to produce unsaturated fatty acids without the need for molecular oxygen. nih.govwikipedia.org This pathway is distinct from the Type I (FAS I) system found in mammals and the mitochondrial FAS II system (mtFAS). wikipedia.orgresearchgate.net The FAS II pathway involves a series of discrete, monofunctional enzymes. royalsocietypublishing.orgresearchgate.net

A key step in the anaerobic production of unsaturated fatty acids is the introduction of a cis double bond into a growing acyl chain. nih.govnih.gov This process is catalyzed by a bifunctional enzyme, such as FabA in Escherichia coli, which acts as a β-hydroxydecanoyl-ACP dehydrase and an isomerase. wikipedia.org The enzyme first dehydrates a β-hydroxyacyl-ACP intermediate to form a trans-2 double bond. nih.govresearchgate.net Subsequently, it isomerizes this trans-2 double bond to a cis-3 double bond. nih.govresearchgate.net This isomerization is a pivotal step that commits the intermediate to the unsaturated fatty acid synthesis pathway. nih.govresearchgate.net In some bacteria, this isomerization is a direct conversion of a cis configuration to a trans configuration without shifting the double bond's position, a mechanism used to adapt membrane fluidity to environmental stressors. researchgate.netoup.comresearchgate.net

Following the isomerization step, the resulting cis-3-decenoyl-ACP intermediate is elongated. nih.govresearchgate.net This elongation is carried out by a specific β-ketoacyl-ACP synthase, such as FabB in E. coli, which can condense the cis-3 intermediate with malonyl-ACP. nih.govresearchgate.net The subsequent rounds of elongation, involving condensation, reduction, and dehydration steps, are performed by the core FAS II enzymes, ultimately leading to the synthesis of longer-chain unsaturated fatty acids. researchgate.net For instance, the elongation of the cis-3-decenoyl-ACP by FabB initiates the cycles that form major long-chain unsaturated fatty acids like C16:1Δ9 and C18:1Δ11. nih.gov

Role of Isomerization of trans Double Bond Intermediates

Oxygen-Dependent Desaturase Systems in Microbial and Plant Contexts

In contrast to the anaerobic pathway, many eukaryotes and some prokaryotes utilize an oxygen-dependent mechanism to introduce double bonds into fully formed saturated fatty acids. nih.govwikipedia.org This process is catalyzed by a class of enzymes known as fatty acid desaturases. nih.govresearchgate.net These enzymes require molecular oxygen and a reducing agent, typically NADH or NADPH, to function. wikipedia.orgnih.gov

Desaturases are often membrane-bound proteins that introduce a cis double bond at a specific position in the fatty acyl chain. nih.govasm.org For example, the Δ5-Desaturase in Bacillus subtilis introduces a cis-double bond at the Δ5 position of acyl chains within membrane phospholipids (B1166683). wikipedia.orgfrontiersin.org These enzymes contain a diiron center in their active site, which activates molecular oxygen to abstract hydrogen atoms from the fatty acid chain, resulting in the formation of a double bond. nih.govresearchgate.net In plants, both soluble and membrane-bound desaturases exist, acting on acyl-ACP or acyl-CoA substrates. nih.gov

Integration into Lipid Metabolism and Cellular Processes

This compound, as a medium-chain fatty acid, is integrated into the broader network of lipid metabolism. hmdb.ca Fatty acids are fundamental to cellular function, serving as energy sources, structural components of membranes, and signaling molecules. ontosight.ai

Participation in Lipid Transport and Storage Mechanisms

Lipids, being insoluble in the aqueous environment of the blood and cytoplasm, require specialized transport mechanisms. uoanbar.edu.iq Fatty acids are transported in the plasma associated with proteins like albumin or as part of lipoproteins. uoanbar.edu.iq Lipoproteins are complex particles composed of a core of nonpolar lipids, such as triacylglycerols and cholesteryl esters, surrounded by a shell of amphipathic lipids (phospholipids and cholesterol) and proteins. uoanbar.edu.iqresearchgate.net

Medium-chain fatty acids like this compound can be incorporated into triacylglycerols for storage in adipose tissue or transported to various tissues for energy production through β-oxidation. uoanbar.edu.iq The transport of dietary fats from the intestine is mediated by chylomicrons, while lipids synthesized in the liver are exported as very-low-density lipoproteins (VLDL). uoanbar.edu.iqresearchgate.net The mobilization of stored fats from adipose tissue occurs as free fatty acids bound to serum albumin. uoanbar.edu.iq Acylcarnitines, which are esters of carnitine and fatty acids, play a crucial role in transporting acyl groups, including those from medium-chain fatty acids, across the mitochondrial membrane for β-oxidation. hmdb.ca

Precursor Roles in Complex Lipid and Signaling Molecule Biosynthesis

While direct evidence for this compound as a primary precursor for complex signaling molecules like prostaglandins (B1171923) is not extensively documented, its structural characteristics and metabolic associations suggest potential precursor roles. In bacteria, analogous biosynthetic pathways exist where cis-unsaturated fatty acids of intermediate chain length are elongated to form the longer C16 to C18 chains that are incorporated into membrane phospholipids. nih.gov For instance, studies have shown that exogenously supplied precursors like cis-5-dodecenoic acid can be taken up and elongated by bacteria to synthesize major unsaturated fatty acids like cis-vaccenic acid. nih.gov This provides a model for how this compound could potentially be assimilated and elongated into more complex lipids within certain organisms.

Furthermore, this compound has been identified as a naturally occurring metabolite in various species. It is found as a minor component of the defensive pygidial gland secretions of the vinegaroon (Mastigoproctus giganteus), where it exists alongside much higher concentrations of acetic and octanoic acids. ebi.ac.uk Its presence in urine has also been investigated as a potential biomarker for chronic subdural hematoma, where it was identified as one of several differential metabolites associated with altered lipid and fatty acid metabolism. nih.gov While not a direct precursor role, its association with metabolic signaling in disease states is an area of ongoing research. nih.gov

The family of oxylipin phytohormones, which includes jasmonic acid, originates from longer-chain polyunsaturated fatty acids like linolenic acid. pnas.orgoup.com These pathways involve cyclization and oxidation to form potent signaling molecules. oup.comoup.com Although this compound is a simpler, acyclic molecule, its status as a C8 unsaturated fatty acid places it within the broader class of lipids that undergo significant enzymatic modification. agriculturejournals.cz

Contributions to Cellular Membrane Structure and Fluidity

The incorporation of fatty acids into the phospholipids of cellular membranes is a critical determinant of the membrane's biophysical properties, including its fluidity and stability. The geometry of this compound, like other cis-unsaturated fatty acids, plays a significant role in this context.

The presence of a cis double bond introduces a distinct kink in the acyl chain. nih.gov This bend disrupts the tight, orderly packing of fatty acid tails that is characteristic of a membrane composed solely of saturated fatty acids. nih.gov The result of this steric hindrance is an increase in the average space between acyl chains, which enhances the fluidity of the membrane. nih.govnih.gov This increased fluidity is essential for the proper function of membrane-embedded proteins and for cellular processes such as transport and signaling.

Conversely, a membrane with a higher proportion of saturated or trans-unsaturated fatty acids, which have a more linear shape, will be more rigid and densely packed. nih.govnih.gov The balance between saturated and unsaturated fatty acids is therefore crucial for maintaining optimal membrane function under varying environmental conditions. nih.gov Studies on E. coli have demonstrated that the toxicity of the saturated counterpart, octanoic acid, can be mitigated by engineering the cell to produce trans-unsaturated fatty acids (TUFAs). iastate.edu The incorporation of these more linear TUFAs increases membrane rigidity, counteracting the fluidizing and damaging effects of the C8 acid and thereby improving the cell's tolerance. nih.goviastate.edu This provides indirect evidence for the fluidizing impact that a C8 fatty acid like this compound would have upon its incorporation into the membrane.

Fatty Acid FeatureEffect on Membrane PackingResulting Membrane PropertyReference
Saturated Acyl Chain (e.g., Octanoic Acid)Allows for tight, ordered packingIncreased rigidity and stability nih.gov
cis-Unsaturated Acyl Chain (e.g., this compound)Creates a kink, disrupting tight packingIncreased fluidity nih.govnih.gov
trans-Unsaturated Acyl ChainMore linear shape, similar to saturated chainsIncreased rigidity compared to cis-isomers nih.govnih.gov
Longer Acyl Chain LengthIncreases van der Waals interactionsIncreased rigidity and stability nih.gov
Shorter Acyl Chain LengthDecreases van der Waals interactionsIncreased fluidity nih.gov

Enzymatic Transformations and Derivative Formation

Formation of Acylcarnitine Conjugates (e.g., 3-Hydroxy-cis-5-octenoylcarnitine)

One of the key metabolic transformations for fatty acids is their conjugation with L-carnitine to form acylcarnitines. This process is essential for transporting fatty acyl groups from the cytoplasm into the mitochondrial matrix, where beta-oxidation occurs. This compound, following an initial hydroxylation step, is a substrate in this process, leading to the formation of specific conjugates.

3-Hydroxy-cis-5-octenoylcarnitine is an acylcarnitine that is the carnitine ester of 3-hydroxy-cis-5-octenoic acid. ebi.ac.ukiastate.edu It is classified as a medium-chain acylcarnitine due to its eight-carbon acyl group. iastate.edu The formation of this conjugate involves the esterification of the hydroxylated fatty acid to carnitine. This reaction is generally catalyzed by carnitine acyltransferases. Specifically, carnitine octanoyltransferase is responsible for the synthesis of medium-chain acylcarnitines in peroxisomes. iastate.edu The resulting 3-hydroxy-cis-5-octenoylcarnitine can then be shuttled across the inner mitochondrial membrane to enter the beta-oxidation pathway. iastate.edu This metabolite has been identified in plants, where it is believed to participate in developmental processes associated with lipid metabolism. nih.gov

Beta-Oxidation Pathways Involving this compound and its Derivatives

The beta-oxidation of unsaturated fatty acids requires additional enzymatic steps compared to their saturated counterparts to handle the double bonds. The position of the double bond in this compound presents a specific challenge to the standard beta-oxidation machinery. Research using rat liver mitochondria has elucidated a specific NADPH-dependent pathway for the degradation of 5-cis-octenoyl-CoA.

A double bond at the cis-5 position represents a metabolic block for the enzymes of conventional beta-oxidation. It was demonstrated that 5-cis-octenoyl-CoA is not directly reduced to its saturated form. Instead, the degradation proceeds through a revised pathway requiring auxiliary enzymes:

Dehydrogenation: The process begins with the standard dehydrogenation by acyl-CoA dehydrogenase, which introduces a double bond between carbons 2 and 3. This converts 5-cis-octenoyl-CoA into a 2-trans-5-cis-dienoyl-CoA intermediate.

Isomerization: This dienoyl-CoA intermediate is then isomerized to a 2-trans-4-trans-dienoyl-CoA. This isomerization is a critical step that repositions the double bonds into a configuration that can be acted upon by the subsequent enzyme.

Reduction: The resulting 2,4-dienoyl-CoA is then reduced by the enzyme 2,4-dienoyl-CoA reductase in an NADPH-dependent reaction. This step removes one of the double bonds and yields a 3-trans-enoyl-CoA.

Final Steps: The 3-trans-enoyl-CoA is subsequently isomerized by enoyl-CoA isomerase to 2-trans-enoyl-CoA, a standard intermediate of the beta-oxidation spiral, which can then be completely degraded to acetyl-CoA.

This pathway demonstrates that odd-numbered double bonds, like the one in this compound, can be reductively removed during beta-oxidation through a process that consumes NADPH.

StepSubstrateKey EnzymeProductReference
15-cis-Octenoyl-CoAAcyl-CoA Dehydrogenase2-trans-5-cis-Dienoyl-CoA
22-trans-5-cis-Dienoyl-CoAIsomerase (e.g., Δ3,5,Δ2,4-dienoyl-CoA isomerase)2-trans-4-trans-Dienoyl-CoA
32-trans-4-trans-Dienoyl-CoA2,4-Dienoyl-CoA Reductase (NADPH-dependent)3-trans-Enoyl-CoA
43-trans-Enoyl-CoAEnoyl-CoA Isomerase2-trans-Enoyl-CoA

Natural Occurrence and Biological Distribution of Cis 5 Octenoic Acid

Presence in Eukaryotic Biological Systems

The detection of cis-5-octenoic acid in eukaryotes has been documented in both the plant and animal kingdoms through metabolomic studies.

Metabolomic analysis has confirmed the presence of this compound in select plant species.

Vitis vinifera (Grape): The compound, formally named (5Z)-5-octenoic acid, has been found in the leaves of Vitis vinifera. nih.gov While extensive research has been conducted on the fatty acid profiles of grape pulp, skin, and seeds, much of the focus has been on more abundant fatty acids like stearic, linoleic, oleic, and palmitic acids. nih.gov

Eucalyptus brassiana and Thymus longicaulis : While metabolomic studies have been performed on related species, the specific presence of this compound in Eucalyptus brassiana or Thymus longicaulis is not explicitly documented in the available scientific literature. For instance, an untargeted metabolomic profile of Eucalyptus globulus leaves identified various fatty acid derivatives but did not list this compound. nih.gov Similarly, analyses of essential oils from Thymus species like Thymus persicus have identified octanoic acid, but not its cis-5 isomer. researchgate.net

This compound is a known component of animal metabolites and has been specifically identified in the defensive secretions of certain arthropods.

Mastigoproctus giganteus (Giant Vinegaroon): The pygidial gland secretions of the giant vinegaroon, an arachnid, contain a cocktail of short-chained fatty acids. nih.govresearchgate.net This defensive spray is predominantly composed of acetic acid (83%) and octanoic acid (15%), but it also contains 1% (Z)-5-octenoic acid. nih.govresearchgate.net The secretion acts as a chemical defense against potential predators. researchgate.netresearchgate.net The specific blend of components, including this compound, can vary among individual vinegaroons but does not show significant differences based on age or sex. nih.govresearchgate.net

Table 1: Identification of this compound in Eukaryotic Species

Species Common Name Biological System/Tissue Reference
Vitis vinifera Grape Leaf Metabolome nih.gov
Mastigoproctus giganteus Giant Vinegaroon Pygidial Gland Secretions nih.govresearchgate.net

Identification in Plant Metabolomes (e.g., Vitis vinifera, Eucalyptus brassiana, Thymus longicaulis)

Occurrence in Prokaryotic Organisms and Microbial Contexts

The ability to synthesize fatty acids is a fundamental capacity of most cells, including bacteria. nih.gov Bacterial fatty acid synthesis (FAS) systems typically produce saturated fatty acids, but some bacteria can also create unsaturated fatty acids through specific pathways. researchgate.netnih.gov For example, the anaerobic pathway can introduce a cis double bond during the elongation cycle. nih.govgoogle.com While bacteria are known to produce octanoic acid as a precursor for essential cofactors like lipoic acid, the endogenous synthesis of this compound in prokaryotes is not well-documented in reviewed literature. researchgate.netnih.gov Some bacteria, like Enterococcus faecalis, can take up and modify exogenous fatty acids, but this does not confirm endogenous production of this specific compound. hmdb.ca

Distribution within Subcellular Compartments

Within the cell, this compound, like other fatty acids, is distributed across several key compartments. Its classification as a medium-chain fatty acid influences its location. hmdb.ca Based on its physicochemical properties and data from metabolomic databases, this compound is primarily located in the membrane and cytoplasm. hmdb.ca It has also been specifically associated with the adiposome, an organelle involved in lipid storage. hmdb.ca

Table 2: Subcellular Localization of this compound

Subcellular Compartment Association Reference
Membrane / Cell Membrane Predicted/Known Location hmdb.ca
Cytoplasm Predicted/Known Location hmdb.ca
Adiposome Predicted/Known Location hmdb.ca

Biochemical and Physiological Roles of Cis 5 Octenoic Acid

Fundamental Biological Roles as a Medium-Chain Fatty Acid

cis-5-Octenoic acid is classified as a medium-chain fatty acid, which are fatty acids possessing an aliphatic tail of 4 to 12 carbon atoms. hmdb.ca This classification is central to its biological functions, influencing its absorption, transport, and metabolic processing.

Like other fatty acids, this compound serves as a vital energy source for cellular processes. hmdb.ca Once transported into the mitochondrial matrix, it undergoes β-oxidation, a metabolic process that systematically breaks down the fatty acid chain to produce acetyl-CoA, NADH, and FADH₂. libretexts.org These products subsequently enter the citric acid cycle and the electron transport chain to generate large quantities of ATP.

The metabolism of unsaturated fatty acids with a double bond at an odd-numbered carbon, such as in cis-5-octenoyl-CoA, requires auxiliary enzymes beyond the core β-oxidation pathway. pnas.org The degradation of these fatty acids proceeds through a reductase-dependent pathway. nih.govportlandpress.com

The key steps in the β-oxidation of cis-5-enoyl-CoAs are detailed in the table below.

StepReactionEnzyme(s)Description
1DehydrogenationAcyl-CoA DehydrogenaseThe initial step is the standard dehydrogenation, which introduces a trans-double bond between carbons 2 and 3, forming a trans-2,cis-5-dienoyl-CoA intermediate. pnas.org
2IsomerizationΔ³,Δ²-Enoyl-CoA IsomeraseThe dienoyl-CoA intermediate is isomerized to a 3,5-dienoyl-CoA. pnas.org
3IsomerizationΔ³,⁵,Δ²,⁴-Dienoyl-CoA IsomeraseA second isomerization step converts the 3,5-dienoyl-CoA into a trans-2,trans-4-dienoyl-CoA conjugate. pnas.org
4Reduction2,4-Dienoyl-CoA ReductaseThis key enzyme uses NADPH to reduce the trans-2,trans-4-dienoyl-CoA to a trans-3-enoyl-CoA. pnas.orgnih.gov
5IsomerizationΔ³,Δ²-Enoyl-CoA IsomeraseThe resulting trans-3-enoyl-CoA is then isomerized to trans-2-enoyl-CoA, which is a standard substrate that can re-enter and complete the β-oxidation spiral. vaia.comwikipedia.orgaocs.org

This table summarizes the specialized pathway for the breakdown of fatty acids with a cis-5 double bond, based on studies of cis-5-octenoyl-CoA and other cis-5-unsaturated fatty acids. pnas.orgnih.govwikipedia.org

A study on the metabolism of cis-5-dodecenoate (a C12 fatty acid with a similar bond structure) in intact rat liver mitochondria confirmed that a reduction pathway was the major route of metabolism, accounting for at least 61% of its breakdown. nih.govportlandpress.com This highlights the importance of the reductase-dependent pathway for efficiently extracting energy from this class of fatty acids.

Beyond its role in energy production, this compound functions as a nutrient that can be incorporated into cellular structures. researchgate.net In certain bacteria, exogenous unsaturated fatty acids can be taken up and integrated into membrane phospholipids (B1166683), sometimes after being elongated. nih.gov For example, studies have shown that bacteria can incorporate fatty acids like cis-5-dodecenoic acid and cis-7-tetradecenoic acid, which then become part of the cell's structural lipids. nih.govnih.gov This demonstrates that this compound can serve as a precursor or building block for the synthesis of more complex lipids essential for cell membrane integrity and function.

Role as an Energy Source and in Energy Storage

Mechanistic Insights into Cellular Signaling Pathways

Medium-chain fatty acids are increasingly recognized not just as metabolites but also as signaling molecules that can modulate complex cellular pathways. mdpi.comresearchgate.net They exert their effects through several mechanisms, including the activation of specific cell surface and nuclear receptors. researchgate.netnih.gov

MCFAs can activate G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that transduce extracellular signals into intracellular responses. google.commdpi.com Key GPCRs that sense medium- and long-chain fatty acids include FFAR1 (GPR40) and FFAR4 (GPR120). imrpress.comimrpress.com Activation of these receptors can trigger various downstream signaling cascades, influencing processes like hormone secretion and inflammation. nih.gov

In addition to surface receptors, MCFAs can bind to and activate nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are transcription factors that, upon ligand activation, regulate the expression of genes involved in lipid metabolism, energy homeostasis, and inflammatory responses. nih.gov While specific studies detailing the binding of this compound to these receptors are limited, research on its saturated counterpart, octanoic acid, and other MCFAs provides a strong model for its potential signaling activities. For instance, octanoic acid has been identified as a ligand for the hydroxycarboxylic acid receptor 3 (HCA₃ or GPR109B) and can influence the expression of genes related to lipid metabolism and inflammation in macrophages, partly through PPARβ/δ. nih.govresearchgate.net

Adaptive Mechanisms in Microbial Physiology

Microorganisms exhibit remarkable adaptability to environmental challenges, and the modification of their membrane fatty acid composition is a key strategy for survival. This compound and other unsaturated fatty acids play a crucial role in these adaptive responses.

Bacteria dynamically regulate the fluidity of their cell membranes to cope with changes in environmental temperature. A common adaptation to cold is to increase the proportion of unsaturated fatty acids in the membrane phospholipids. The cis-double bond introduces a kink in the fatty acid tail, which disrupts the tight packing of lipid molecules and increases membrane fluidity, thereby maintaining proper membrane function at lower temperatures. chemrxiv.org

Conversely, when faced with heat stress, some bacteria employ mechanisms to decrease membrane fluidity. One such rapid response is the isomerization of cis-unsaturated fatty acids to their trans counterparts. oup.comoup.comresearchgate.net This conversion is a key adaptive mechanism for bacteria in the genera Pseudomonas and Vibrio. oup.comoup.com The trans isomer has a more linear shape, similar to a saturated fatty acid, allowing for tighter packing and a more rigid membrane structure better suited for higher temperatures. chemrxiv.orgresearchgate.net

Beyond temperature, bacteria face stress from various chemical agents, including organic solvents and toxic fatty acids. The isomerization of cis to trans fatty acids is a critical, rapid-response mechanism to membrane stress induced by such compounds. nih.gov This enzymatic conversion is carried out by a periplasmic enzyme called cis-trans isomerase (Cti). nih.govcnr.it

Microbial StressorAdaptive ResponseMechanismOrganisms
Toxic Organic Solvents (e.g., phenol, octanol)Increased membrane rigidityIsomerization of cis-unsaturated fatty acids (e.g., palmitoleic acid, cis-vaccenic acid) to trans isomers via Cti enzyme. oup.comcnr.itPseudomonas, Vibrio
Heat ShockDecreased membrane fluidityIsomerization of cis to trans fatty acids via Cti. oup.comresearchgate.netPseudomonas, Vibrio
High Fatty Acid Concentration (e.g., octanoic acid)Altered membrane compositionChange in saturated/unsaturated fatty acid ratio and average acyl chain length. nih.gov Expression of Cti in E. coli improves tolerance. nih.goviastate.eduE. coli

The Cti enzyme acts on the existing unsaturated fatty acids within the membrane phospholipids without requiring de novo protein or lipid synthesis, making it an immediate defense mechanism. oup.comresearchgate.net When E. coli, which does not naturally possess this enzyme, was engineered to express the Cti gene from Pseudomonas aeruginosa, it showed significantly increased tolerance to octanoic acid and other chemical stressors. nih.goviastate.edu This demonstrates the direct role of cis-fatty acid isomerization in membrane remodeling to counteract chemical stress. In addition to isomerization, bacteria like E. coli also adapt to octanoic acid stress through longer-term changes, such as altering the ratio of saturated to unsaturated lipids and increasing the average length of fatty acid chains in their membranes. nih.govfrontiersin.org

Advanced Analytical Methodologies for Characterization and Quantification of Cis 5 Octenoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating cis-5-Octenoic acid from complex mixtures, a necessary precursor to accurate quantification and structural identification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a powerful technique for the analysis of free fatty acids like this compound, often negating the need for derivatization. mdpi.comunipi.it Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that columns such as a C18 stationary phase provide effective separation. mdpi.commdpi.commdpi.com The mobile phase typically consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous solution, often acidified with formic acid to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. mdpi.commdpi.com One study on free fatty acids in wine utilized a Halo C18 column with a gradient of water and an acetonitrile/isopropanol mixture, both containing 0.01% formic acid, achieving a rapid 10-minute analysis time. mdpi.com Another method for analyzing total fatty acids in plasma used a C18 column with a mobile phase gradient of water and acetonitrile, both containing perfluorooctanoic acid (PFOA), over a 15-minute run time. nih.gov

Table 1: Example HPLC Conditions for Fatty Acid Analysis

Parameter Condition 1 Condition 2
Column Halo C18 (2.7 µm, 90 Å, 0.5 x 50 mm) mdpi.com Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) nih.gov
Mobile Phase A H₂O / 0.01% Formic Acid mdpi.com 10% Acetonitrile in Water + 0.5 g/L PFOA nih.gov
Mobile Phase B Acetonitrile/Isopropanol (80/20 v/v) + 0.01% Formic Acid mdpi.com Acetonitrile + 0.5 g/L PFOA nih.gov
Flow Rate 55 µL/min mdpi.com Not Specified
Run Time 10 minutes mdpi.com 15 minutes nih.gov

| Detection | ESI-HRMS mdpi.com | ESI-MS/MS nih.gov |

Gas Chromatography (GC) and Coupled GC-Mass Spectrometry (GC-MS) Approaches

GC and GC-MS are highly sensitive methods for fatty acid analysis, but they require a derivatization step to convert the non-volatile carboxylic acids into volatile esters. research-solution.comuniversiteitleiden.nlresearchgate.net This process reduces the polarity of the analyte, prevents adsorption within the GC system, and improves peak shape and thermal stability. research-solution.comresearchgate.net

Common derivatization agents include boron trifluoride (BF₃) in methanol (B129727) or methanolic KOH to form fatty acid methyl esters (FAMEs), or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) esters. research-solution.comhmdb.canih.gov Another effective reagent is pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl esters, ideal for sensitive detection using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. universiteitleiden.nlresearchgate.net

The derivatized sample is then injected into the GC, which is typically equipped with a polar capillary column, such as those with a wax or free fatty acid phase (FFAP) stationary phase (e.g., Elite FFAP, DB-WAX), to effectively separate the fatty acid esters. universiteitleiden.nlacs.org A programmed temperature gradient is used to elute the compounds based on their boiling points and interaction with the stationary phase. universiteitleiden.nl The separated components are then detected by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both identification and quantification based on their unique mass spectra and fragmentation patterns. hmdb.canih.gov

Table 2: Typical GC-MS Parameters for Fatty Acid Analysis

Parameter Example Configuration
Derivatization Agent Pentafluorobenzyl bromide (PFBBr) universiteitleiden.nl
Column Agilent VF-5ms (25 m × 0.25 mm, 0.25 µm film) universiteitleiden.nl
Carrier Gas Helium at 1.20 mL/min universiteitleiden.nl
Injector Temperature 280°C (Splitless) universiteitleiden.nl
Temperature Program e.g., Initial 50°C, ramp to 315°C universiteitleiden.nl

| Ionization Mode | Chemical Ionization (CI) or Electron Impact (EI) research-solution.com |

Mass Spectrometry-Based Characterization and Profiling

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information, elemental composition, and structural details through fragmentation analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis

LC-MS/MS is the gold standard for targeted quantification of specific compounds in complex matrices due to its exceptional selectivity and sensitivity. nih.govresearchgate.net In this technique, the HPLC system is coupled to a tandem mass spectrometer. For fatty acids, analysis is often performed in negative electrospray ionization (ESI) mode, which generates the deprotonated molecule [M-H]⁻. mdpi.commdpi.com

In a targeted Multiple Reaction Monitoring (MRM) experiment, the first quadrupole of the mass spectrometer is set to isolate the precursor ion of this compound (m/z 141.1). This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for specific, characteristic product ions. This two-stage filtering process drastically reduces chemical noise and allows for highly specific detection and quantification, even at very low concentrations. nih.gov While direct analysis is possible, derivatization can enhance ionization efficiency and lead to more predictable fragmentation, improving sensitivity. nih.govnih.gov

Table 3: Predicted LC-MS/MS Transitions for this compound (Negative Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
This compound 141.1 [M-H]⁻ 141.1 (Full Scan) 10 contaminantdb.ca
This compound 141.1 [M-H]⁻ 97.1 20 contaminantdb.ca
This compound 141.1 [M-H]⁻ 81.1 40 contaminantdb.ca

Data based on predicted spectra from chemical databases. contaminantdb.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry, using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). mdpi.comnih.gov This capability is crucial for unambiguously determining the elemental composition of an analyte.

For this compound, the molecular formula is C₈H₁₄O₂. Its theoretical monoisotopic mass is 142.0994 Da. nih.gov An HRMS instrument can measure the mass of an ion from a sample with high precision. If the measured mass is, for example, 142.0992 Da, the extremely low mass error provides strong evidence that the ion has the elemental formula C₈H₁₄O₂, confirming the identity of the analyte as an octenoic acid isomer. nih.gov This technique is particularly valuable in untargeted metabolomics studies where numerous unknown compounds must be identified. mdpi.commdpi.com

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy for Stereochemistry)

While chromatographic and mass spectrometric methods are powerful for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete structural elucidation of a molecule, including the definitive determination of its stereochemistry. google.com

For this compound, both ¹H NMR and ¹³C NMR are informative. The ¹³C NMR spectrum will show eight distinct signals, with the carbons of the carboxyl group (~179-180 ppm) and the double bond (~120-130 ppm) being particularly characteristic.

The key to confirming the cis (or Z) geometry of the double bond lies in the ¹H NMR spectrum. The two protons attached to the double-bonded carbons (vinylic protons) will appear as a complex multiplet in the region of 5.3-5.5 ppm. The coupling constant (J-value) between these two protons is diagnostic of the alkene's stereochemistry. A coupling constant in the range of approximately 7-12 Hz is characteristic of a cis relationship between the vinylic protons. researchgate.net In contrast, a trans configuration would exhibit a larger coupling constant, typically in the range of 13-18 Hz. oup.com Analysis of a 200 MHz NMR spectrum for this compound in deuterated chloroform (B151607) has been used to confirm its Z-stereochemistry. google.com

Table 4: Representative NMR Data for Alkenes to Determine Stereochemistry

Stereochemistry Typical Vinylic ¹H-¹H Coupling Constant (³JHH)
cis (Z) ~7-12 Hz researchgate.net

Table 5: List of Chemical Compounds

Compound Name Molecular Formula
This compound C₈H₁₄O₂
Acetonitrile C₂H₃N
Boron trifluoride BF₃
Formic acid CH₂O₂
Helium He
Isopropanol C₃H₈O
Methanol CH₄O
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) C₈H₁₈F₃NOSi₂
Pentafluorobenzyl bromide (PFBBr) C₇H₂BrF₅

Research on Chemical Derivatives and Analogs of Cis 5 Octenoic Acid

Synthesis and Application of Esters (e.g., Methyl cis-5-Octenoate)

Methyl cis-5-octenoate is the methyl ester derivative of cis-5-octenoic acid. chemicalbook.com It is a fatty acid methyl ester, characterized by a fatty acid being esterified with a methyl group.

Synthesis:

The synthesis of this compound, a precursor to its esters, can be achieved through the catalytic semihydrogenation of 5-octynoic acid. researchgate.net One documented method for synthesizing methyl cis-5-octenoate involves a reaction with thionyl chloride in an inert atmosphere. chemicalbook.com Another synthetic route starts from methanol (B129727) and (E)-5-octenoic acid. chemicalbook.com

Properties and Applications:

Methyl cis-5-octenoate is a colorless liquid with a sweet, fruity, woody, and creamy aroma. chemicalbook.comthegoodscentscompany.com These organoleptic properties make it a valuable compound in the flavor and fragrance industry. chemicalbook.commedchemexpress.com It is used to impart sweet, juicy tropical fruit notes, particularly in mango and other tropical fruit compositions, as well as in coconut and dairy flavors. thegoodscentscompany.com The compound is recognized for its ability to add complexity and depth to fragrance and flavor profiles. thegoodscentscompany.com

Table 1: Physical and Chemical Properties of Methyl cis-5-Octenoate

PropertyValue
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Boiling Point 195°C (at 760 Torr)
Density 0.896 ± 0.06 g/cm³ (at 20°C, 760 Torr)
Flash Point 73°C (at 760 Torr)
Organoleptic Profile Creamy, fresh, green, tropical
Source: chemicalbook.com

Investigation of Hydroxylated and other Metabolically Derived Functionalized Forms

Hydroxylated fatty acids and their derivatives are of significant interest due to their wide range of industrial applications. researchgate.net The introduction of hydroxyl groups can alter the chemical properties of the fatty acid, leading to new functionalities.

One example of a metabolically derived functionalized form is 3-hydroxy-cis-5-octenoylcarnitine, which is an ester of 3-hydroxy-cis-5-octenoic acid and carnitine. hmdb.ca Acylcarnitines play a crucial role in cellular energy metabolism by transporting acyl-groups, including fatty acids, into the mitochondria for beta-oxidation. hmdb.ca 3-Hydroxy-cis-5-octenoylcarnitine is classified as a medium-chain acylcarnitine. hmdb.ca The study of such metabolites is an active area of research, with potential implications for understanding inherited disorders of fatty acid metabolism. hmdb.ca

Another related compound is 8-oxo-5-hydroxy-6E-octenoic acid, a γ-hydroxylated α,β-unsaturated aldehyde. nih.gov This compound has been identified as a cleavage product in the heme-catalyzed transformation of certain polyunsaturated fatty acid derivatives. nih.gov

Research has also explored the production of ω-hydroxy fatty acid derivatives through engineered microorganisms. google.com This involves expressing specific enzymes, such as thioesterases and modified ω-hydroxylases, to catalyze the ω-position hydroxylation of hydrocarbon chains. google.com

Comparative Biochemical Studies with Related Medium-Chain Unsaturated Fatty Acids

This compound belongs to the class of medium-chain fatty acids (MCFAs), which are fatty acids with an aliphatic tail containing between 4 and 12 carbon atoms. hmdb.cacontaminantdb.ca Comparative studies with other MCFAs help to elucidate the unique properties and biological significance of this compound.

For instance, in the context of mitochondrial fatty acid oxidation disorders, the profiles of various MCFAs are analyzed as diagnostic markers. nih.gov In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a characteristic increase in octanoic acid (C8), decenoic acid (C10:1), and decanoic acid (C10) is observed. nih.gov Specifically, 4-cis-decenoic acid is noted as a very specific marker for this condition. mdpi.com

The study of fatty acid profiles in various organisms, such as microalgae, also provides comparative insights. mdpi.com These analyses reveal differences in the relative content of fatty acids with varying chain lengths and degrees of unsaturation, which can be influenced by genetic and environmental factors. mdpi.com For example, the fluidity of cell membranes is often determined by the presence of cis-unsaturated fatty acids. mdpi.com

Furthermore, research into the substrate specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, highlights the diverse roles of different MCFAs. acs.org Some enzymes exhibit a preference for specific chain lengths and saturation patterns, influencing the metabolic fate of these fatty acids within the cell. acs.org

Industrial and Biotechnological Applications of Cis 5 Octenoic Acid Excluding Human Centric Uses

Application in the Flavor and Fragrance Industry

cis-5-Octenoic acid and its derivatives are recognized for their contributions to flavors and fragrances. The compound itself is described as having a fatty, greasy aroma. fao.org Its ester, methyl (Z)-5-octenoate, offers sweet, juicy tropical fruit notes with a creamy coconut dry-down, making it valuable in mango and other tropical fruit compositions. thegoodscentscompany.comfragranceu.com This ester is used to enhance a variety of fruit flavors, including guava, grapefruit, melon, apple, banana, and pineapple, and also finds use in coconut and dairy flavors. thegoodscentscompany.comfragranceu.com

Another related compound, cis-5-Octen-1-ol, possesses a green, melon-like, and watery aroma. perfumersworld.com It is utilized in a wide array of fruit and beverage flavors such as orange, mushroom, watermelon, and banana. perfumersworld.com The versatility of these compounds allows for their use in creating complex and desirable scent and taste profiles in various consumer products.

The following table summarizes the olfactory characteristics and applications of this compound and related compounds in the flavor and fragrance industry.

CompoundOlfactory DescriptionApplications
This compoundFatty, greasy aroma fao.orgFlavoring agent ebi.ac.ukift.org
methyl (Z)-5-octenoateSweet, juicy tropical fruit notes, creamy coconut dry-down thegoodscentscompany.comfragranceu.comMango, guava, tropical fruits, coconut, dairy flavors thegoodscentscompany.comfragranceu.com
cis-5-Octen-1-olGreen, melon, watery, earthy, mushroom perfumersworld.comOrange, mushroom, melon, watermelon, banana flavors perfumersworld.com

Functional Roles as a Surfactant and Emulsifier in Industrial Processes

This compound is identified as having industrial applications as both a surfactant and an emulsifier. hmdb.ca Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Emulsifiers are a type of surfactant that stabilize emulsions, which are mixtures of two or more liquids that are normally immiscible. mast.is

The structure of this compound, with its eight-carbon chain, classifies it as a medium-chain fatty acid. hmdb.ca This molecular structure, featuring both a hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid head, is characteristic of surfactants and enables its function in reducing interfacial tension in industrial formulations. While specific industrial processes utilizing this compound as a primary surfactant or emulsifier are not extensively detailed in the provided search results, its classification points to its potential use in manufacturing, material processing, and as a fluid processing agent. hmdb.ca Fatty acids, in general, are used in a variety of applications, including as anticaking agents, emulsion stabilizers, and viscosity increasing agents. cir-safety.org

Biotechnological Production through Microbial Fermentation

The production of octenoic acids and related compounds through microbial fermentation is an area of active research, presenting a promising alternative to chemical synthesis. ontosight.aismolecule.com Microorganisms such as bacteria and yeast can be engineered to convert sugars or other substrates into specific fatty acids. ontosight.ai

For instance, research has demonstrated the microbial production of octanoic acid in Saccharomyces cerevisiae (a species of yeast). nih.gov Scientists have engineered the fatty acid synthase of this yeast to produce octanoic acid. nih.gov Strategies to enhance production include redirecting the metabolic flux of glucose and overexpressing certain enzymes to improve the supply of precursors like acetyl-CoA and NADPH. nih.gov One study showed that these modifications led to a more than 60% increase in the yield of octanoic acid. nih.gov However, the toxicity of octanoic acid to the microbial cells can limit the attainable yields. nih.govfrontiersin.org

Similarly, Escherichia coli has been used as a host for the production of various fatty acids. google.comgoogle.com By introducing and optimizing specific genes, such as those for thioesterases, researchers can control the chain length of the fatty acids produced. google.com For example, the expression of certain thioesterase genes in E. coli has been shown to result in the production of medium-chain fatty acids. google.com The development of microbial fermentation platforms offers a more sustainable method for producing these valuable chemicals from renewable resources. acs.orgrsc.org

The table below highlights key aspects of the biotechnological production of octanoic acid, a closely related saturated fatty acid.

MicroorganismEngineering StrategyKey Findings
Saccharomyces cerevisiaeEngineering of fatty acid synthase, redirection of glucose flux, overexpression of precursor-supplying enzymes. nih.govOver 60% increase in octanoic acid yield; production limited by product toxicity. nih.gov
Escherichia coliExpression of specific thioesterase genes to control fatty acid chain length. google.comgoogle.comDemonstrated production of medium-chain fatty acids. google.com

Potential in Materials Science and Organic Synthesis as a Building Block

This compound serves as a valuable building block in organic synthesis and has potential applications in materials science. Its chemical structure, featuring a carboxylic acid group and a cis-double bond, allows for a variety of chemical transformations. researchgate.net

In organic synthesis, this compound can be prepared through methods like the catalytic semihydrogenation of 5-octynoic acid. researchgate.net This process highlights its role as an intermediate in the synthesis of specific unsaturated fatty acids. The double bond and the carboxylic acid functional group are reactive sites that can be targeted for further chemical modifications, making it a versatile precursor for more complex molecules. ontosight.ai

In the realm of materials science, particularly in polymer chemistry, fatty acids and their derivatives are used to create new polymers or modify existing ones. researchgate.netresearchgate.net For example, enzymes can be used to catalyze the epoxidation of the double bonds in unsaturated fatty acids, a reaction that can be applied to polymers to create functionalized materials. mdpi.com While direct applications of this compound in specific polymers are not extensively documented in the search results, its structural features are analogous to other unsaturated fatty acids used as monomers or modifying agents in the synthesis of biopolyesters and other polymers. researchgate.net The ability to undergo polymerization or be incorporated into polymer chains makes it a candidate for developing new materials with tailored properties. researchgate.net

Q & A

Q. How to design experiments isolating this compound’s role in lipid signaling pathways amid overlapping metabolic networks?

  • Methodological Answer : Employ isotope-labeled tracers (e.g., ¹³C-cis-5-Octenoic acid) with LC-MS/MS to track metabolic flux. Combine knockout models (CRISPR/Cas9) and lipidomics to identify pathway-specific interactions. Validate via dose-response assays and pathway enrichment analysis .

Q. What strategies mitigate experimental bias when studying this compound’s environmental stability under varying pH and temperature?

  • Methodological Answer : Use factorial design (e.g., 3×3 matrix for pH 5–9 and 25–45°C) with triplicate sampling. Blind analysts to experimental conditions during data collection. Apply multivariate regression to disentangle interactive effects .

Q. How to integrate this compound research into broader lipidomics frameworks while ensuring data interoperability?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use standardized lipid nomenclature (LIPID MAPS) and deposit raw spectra in repositories like MetaboLights. Cross-validate findings with orthogonal techniques (e.g., MALDI-TOF vs. ESI-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.